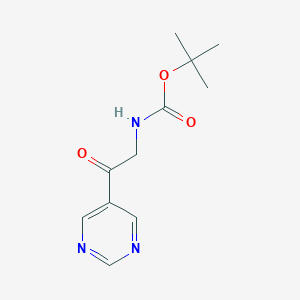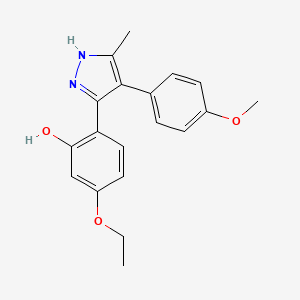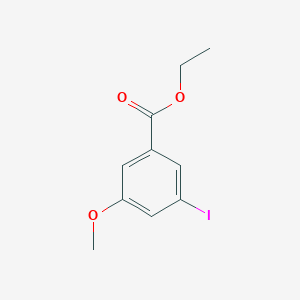![molecular formula C13H12OS B2479399 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol CAS No. 2006277-69-4](/img/structure/B2479399.png)
2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the InChI code is 1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol” are not well-documented in the sources I found. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, it is described as a colorless to tan liquid or solid .Scientific Research Applications
Palladium-Catalyzed Kinetic Resolution
Research by Xi et al. (2022) showcased the palladium-catalyzed kinetic resolution and ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols. This process achieved high regioselectivity and produced optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols with high enantiomeric excesses, indicating potential for asymmetric synthesis applications (Xi et al., 2022).
Synthesis and Antiulcer Activity
A study by Inoue et al. (1994) focused on synthesizing a series of 8H-indeno[1,2-d]thiazoles and evaluating their anti-ulcerous activity. The research highlighted the potential of alkylamino derivatives of these compounds in inhibiting ethanol-induced gastric ulcers (Inoue et al., 1994).
Crystal Structure Analysis
Nagaraju et al. (2018) reported on the synthesis and crystal structure of substituted thiophenes, noting their widespread biological activities and applications in material science and pharmaceuticals, highlighting their versatility in various scientific fields (Nagaraju et al., 2018).
Stereoselective Synthesis in Organic Chemistry
Reddy et al. (2015) developed a novel bicyclization method for synthesizing indeno[2,1-c]pyran scaffolds, demonstrating its utility in producing biologically relevant structures like hematoxylin and brazilin (Reddy et al., 2015).
Spiro Compounds Synthesis
Velikorodov et al. (2015) explored the reaction of 11H-indeno[1,2-b]quinoxalin-2-one with semi(thiosemi)carbazides, leading to the formation of various spiro compounds. This study illustrates the compound's role in complex organic synthesis (Velikorodov et al., 2015).
Application in Dye-Sensitized Solar Cells
Lim et al. (2015) investigated organic sensitizers consisting of indeno[1,2-b]thiophene for use in dye-sensitized solar cells, demonstrating the compound's relevance in renewable energy research (Lim et al., 2015).
Anticancer Evaluation
Patravale et al. (2014) described the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their evaluation as potential anticancer agents, indicating the compound's significance in medicinal chemistry (Patravale et al., 2014).
Antibacterial Activity
Obafemi et al. (2013) synthesized and characterized a compound involving indeno[1,2-b]furan-4-one, assessing its antibacterial activity against various bacterial strains, highlighting its potential in antimicrobial research (Obafemi et al., 2013).
properties
IUPAC Name |
2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-6-5-11-9-3-1-2-4-10(9)12-7-15-8-13(11)12/h1-4,7-8,11,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKZVGCSFZCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CSC=C23)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)
![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)


![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)



![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)